2,3-Diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenylaniline is an organic compound with the molecular formula C18H15N. It consists of an aniline core substituted with two phenyl groups at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Diphenylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2,3-dinitrobiphenyl using a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the palladium-catalyzed amination of aryl halides with aniline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylaniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-diphenylaniline involves its interaction with molecular targets through various pathways. For instance, its derivatives can exhibit fluorescence properties due to intramolecular charge transfer (ICT) transitions. This property makes it useful in optoelectronic applications . Additionally, its ability to form stable complexes with metal ions is exploited in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Diphenylamine: Similar in structure but lacks the additional phenyl group at the 3 position.
2,3-Diphenylquinoxaline: Contains a quinoxaline core instead of an aniline core.
2,3-Diphenylpyrrole: Contains a pyrrole core instead of an aniline core.
Uniqueness: 2,3-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
87666-62-4 |
---|---|
Molekularformel |
C18H15N |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
2,3-diphenylaniline |
InChI |
InChI=1S/C18H15N/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H,19H2 |
InChI-Schlüssel |
IVTDTSPPDZBCHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.